3-Fluoropiperidine hydrochloride
Overview
Description
3-Fluoropiperidine hydrochloride: is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The introduction of a fluorine atom at the third position of the piperidine ring significantly alters its chemical and physical properties, making it a valuable compound in various scientific and industrial applications. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Mechanism of Action
Target of Action
The primary target of 3-Fluoropiperidine hydrochloride is the respiratory system . .
Mode of Action
For instance, the high C-F bond energy can increase metabolic stability .
Biochemical Pathways
Fluorinated pyrrolidine derivatives have been used in the preparation of potential inhibitors for dipeptidyl peptidase iv , suggesting that this compound may also interact with similar pathways.
Pharmacokinetics
The incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties . For example, the high C-F bond energy increases metabolic stability and the electronic effects of fluorine allow for modification of critical properties such as the pKa .
Result of Action
The introduction of fluorine atoms into molecules allows for the design of highly polar compounds . For aliphatic, heterocyclic systems, these effects can lead to more rigid structures, which enable the stabilization of well-defined conformations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, solvent polarity plays a major role in the conformational behavior of fluorinated compounds . .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated compounds like 3-Fluoropiperidine hydrochloride can interact with various enzymes, proteins, and other biomolecules . The high C-F bond energy increases metabolic stability , and the electronic effects of fluorine allow for modification of critical properties such as the pKa .
Cellular Effects
It is known that fluorinated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that fluorinated compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. For instance, 3-chloropiperidine can be reacted with a fluoride source such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield 3-fluoropiperidine. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropiperidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to other fluorinated piperidine derivatives.
Substitution: The nitrogen atom in the piperidine ring can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO), and other polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various alkylating or acylating agents.
Major Products Formed
Nucleophilic Substitution: Various fluorinated derivatives depending on the nucleophile used.
Oxidation: N-oxides and other oxidized products.
Reduction: Reduced fluorinated piperidine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
3-Fluoropiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Employed in the study of fluorinated analogs of biologically active molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropyrrolidine hydrochloride
- 4-Fluoropiperidine hydrochloride
- 3,3-Difluoropiperidine hydrochloride
- 4-(Trifluoromethyl)piperidine hydrochloride
Uniqueness
3-Fluoropiperidine hydrochloride is unique due to the specific position of the fluorine atom on the piperidine ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other fluorinated piperidines may not be as effective.
Properties
IUPAC Name |
3-fluoropiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJUBLSLAULIAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-75-5, 737000-77-0 | |
Record name | 3-Fluoropiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Fluoropiperidine HCl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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